molecular formula C5H6F2O B570286 3,3-Difluorocyclobutane-1-carbaldehyde CAS No. 1246765-49-0

3,3-Difluorocyclobutane-1-carbaldehyde

Cat. No.: B570286
CAS No.: 1246765-49-0
M. Wt: 120.099
InChI Key: WXUHWGRKLOGPGE-UHFFFAOYSA-N
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Description

3,3-Difluorocyclobutane-1-carbaldehyde is an organic compound with the molecular formula C5H6F2O. It is characterized by a cyclobutane ring substituted with two fluorine atoms and an aldehyde group.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of cyclobutene with a fluorinating agent such as Selectfluor, followed by oxidation to introduce the aldehyde functionality .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluorocyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,3-Difluorocyclobutane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Difluorocyclobutane-1-carbaldehyde largely depends on its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .

Comparison with Similar Compounds

  • 3,3-Difluorocyclobutanecarboxylic acid
  • 3,3-Difluorocyclobutan-1-ol
  • 3,3-Difluorocyclobutanecarboxamide

Comparison: Compared to its analogs, 3,3-Difluorocyclobutane-1-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly useful in medicinal chemistry for the design of enzyme inhibitors and other bioactive molecules .

Properties

IUPAC Name

3,3-difluorocyclobutane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O/c6-5(7)1-4(2-5)3-8/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUHWGRKLOGPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704066
Record name 3,3-Difluorocyclobutane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246765-49-0
Record name 3,3-Difluorocyclobutane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-difluorocyclobutane-1-carbaldehyde
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